molecular formula C24H12N2O2S B2927413 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde CAS No. 1933562-00-5

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B2927413
CAS No.: 1933562-00-5
M. Wt: 392.43
InChI Key: FUABZJFXIVNTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 1933562-00-5) is a structurally unique compound featuring a benzo[c][1,2,5]thiadiazole (BT) core symmetrically linked to two benzaldehyde groups via ethynylene (-C≡C- bridges) at the 4,7-positions of the BT unit . This extended conjugation enhances electronic delocalization, making it a key building block for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its aldehyde functional groups enable imine-linked COF formation, while the electron-deficient BT core facilitates charge-transfer interactions. Applications span photocatalysis (e.g., hydrogen evolution ), fluorescence-based sensing (e.g., aromatic amine detection ), and optoelectronic devices due to its tunable absorption in the visible spectrum (λmax ≈ 450–500 nm) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUABZJFXIVNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound is part of a fluorescent ultrathin covalent triazine framework (f-ctf) nanosheet, which exhibits high stability, high porosity, and high fluorescence performance. These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines in the environment. .

Biochemical Analysis

Transport and Distribution

The compound’s transport and distribution within cells and tissues are largely determined by its chemical structure. Its ability to form F-CTF nanosheets suggests potential interactions with various cellular components.

Biological Activity

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde (commonly referred to as BTDBA) is a compound notable for its unique structural properties and biological activities. This compound features a benzo[c][1,2,5]thiadiazole core with dual aldehyde functionalities that enhance its reactivity and potential applications in various fields including materials science and biochemical sensing.

  • Molecular Formula : C24H12N2O2S
  • Molecular Weight : 392.43 g/mol
  • CAS Number : 1933562-00-5
  • Appearance : Yellow powder or crystalline material
  • Purity : >98%

Structure

The molecular structure consists of a central benzo[c][1,2,5]thiadiazole unit linked to two 4-formylphenyl groups at the 4 and 7 positions. This configuration allows for significant electron delocalization and enhances the compound's luminescent properties.

BTDBA has been shown to interact with primary aromatic amines (PAAs) through a mechanism known as static quenching , where the fluorescence of the compound is diminished upon binding to PAAs. This interaction is facilitated by hydrogen bonding between the compound and the target amines.

Applications in Detection

Research has demonstrated that BTDBA serves as a highly sensitive luminescent probe for detecting PAAs such as phenylamine and p-phenylenediamine. The detection limits for these compounds are notably low, making BTDBA an effective tool in analytical chemistry.

Case Studies

  • Detection of Primary Aromatic Amines :
    • A study highlighted BTDBA's capability to selectively detect PAAs with high sensitivity. The compound's fluorescence properties allow for real-time monitoring of these amines in various environments.
    • Detection limits achieved were as low as 1.30 μM for ethylamine and 4.32 μM for gossypol.
  • Fluorescent Nanosheets :
    • BTDBA has been incorporated into fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets. These nanosheets exhibit high stability and porosity along with excellent fluorescence performance, making them suitable for environmental monitoring applications.

Biochemical Pathways

The interaction of BTDBA with PAAs influences several biochemical pathways related to cellular signaling and detoxification processes. Its role as a luminescent probe allows researchers to study these pathways in greater detail.

Summary of Research Findings

Study FocusFindings
Sensitivity to PAAsHigh sensitivity with detection limits down to 1.30 μM
Application in NanosheetsEnhanced stability and fluorescence performance in F-CTF structures
MechanismStatic quenching through hydrogen bonding interactions

Comparison with Similar Compounds

Ethynylene vs. Direct Linkages

Key Compounds :

  • BTBA (4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic Acid): Lacks ethynylene bridges, reducing conjugation length.
  • BTTBA (4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzoic Acid) : Incorporates ethynylene bridges, similar to the target compound but with carboxylic acid groups. Exhibits red-shifted absorption (λmax = 480 nm) and enhanced charge mobility in MOFs .
Compound Bridging Group Functional Group Absorption λmax (nm) Application
Target Compound Ethynylene Aldehyde 490 COFs for sensing
BTBA Direct Carboxylic acid 420 MOFs for catalysis
BTTBA Ethynylene Carboxylic acid 480 MOFs with rotary dynamics

Insight : Ethynylene bridges extend conjugation, red-shifting absorption and improving charge transport in frameworks.

Functional Group Variations

Key Compounds :

  • 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline (BTDA) : Features amine groups instead of aldehydes. Forms imine-linked COFs for photocatalytic CO2 reduction (CO yield: 2567 µmol g⁻¹ h⁻¹) .
  • BTDD (4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde): Lacks ethynylene bridges but shares aldehyde groups. Used in F-CTF nanosheets for fluorescence sensing (detection limit for PDA: 1.47 nM) .
Compound Functional Group Key Property Application Example
Target Compound Aldehyde High fluorescence quantum yield (0.32) COFs for H2 evolution
BTDA Amine Enhanced charge separation COFs for CO2 reduction
BTDD Aldehyde Aggregation-induced quenching Sensing of aromatic amines

Insight : Aldehyde groups favor imine-linked COFs with high crystallinity, while amines enable photocatalytic activity via metal coordination.

Heteroatom Substitution (S vs. Se)

Key Compounds :

  • Ac-SDZ (4,4′-(Benzo[c][1,2,5]selenadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzoic Acid) : Replaces sulfur with selenium. Exhibits a 60 nm red-shift in absorption (λmax = 550 nm) due to selenium’s polarizability, enhancing charge-transfer efficiency in MOFs .
Compound Core Heteroatom Absorption λmax (nm) Charge Transfer Efficiency
Target Compound S 490 Moderate
Ac-SDZ Se 550 High

Insight : Selenium substitution significantly red-shifts absorption, improving light-harvesting in photocatalytic systems.

Structural Isomerism in Bridging Units

Key Compounds :

  • BTD1 (5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-3-carboxylic acid)) : Thiophene units attached at the 3-position.
  • BTD2 (5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carboxylic acid)) : Thiophene units attached at the 2-position.
Compound Thiophene Position Surface Attachment Efficiency Photocurrent Density (mA cm⁻²)
BTD1 3-position 78% 1.2
BTD2 2-position 92% 2.5

Insight : Substituent position on thiophene affects molecular packing and charge-transfer kinetics, with BTD2 showing superior performance.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling or Schiff-base reactions. For example, a derivative (BTDD) was prepared by dissolving precursors in tetrahydrofuran (THF) with NaOH, heating to 75°C, and adjusting pH with HCl to precipitate the product . Solvent choice (e.g., DMF or THF) and reaction time (24–72 hours) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. What characterization techniques are essential for confirming its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) validate functional groups and connectivity . Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Thermogravimetric Analysis (TGA) assesses thermal stability, with decomposition observed above 300°C in related frameworks .

Q. How does this compound function as a building block in covalent organic frameworks (COFs)?

  • Methodological Answer : The aldehyde groups enable covalent linkages with amine-containing monomers via Schiff-base reactions. For instance, BTDD forms 2D COFs with 1,3,5-tris(4-aminophenyl)benzene, yielding frameworks with surface areas >1000 m²/g . Its electron-deficient benzothiadiazole core enhances charge transfer, critical for photocatalytic applications .

Advanced Research Questions

Q. How can this compound enhance photocatalytic efficiency in CO₂ reduction or hydrogen evolution?

  • Methodological Answer : When integrated into COFs, the compound’s π-conjugated system facilitates light absorption and charge separation. For example, CoNi-doped COFs using this linker achieved a CO production rate of 2567 μmol g⁻¹ h⁻¹ (92.2% selectivity) under visible light . Key strategies include:

  • Metal doping : Incorporating Co/Ni clusters as catalytic sites .
  • Morphology control : Ultrathin nanosheets (2–5 nm thickness) maximize active sites .
  • Bandgap tuning : Adjusting donor-acceptor (D-A) interactions via co-monomer selection .

Q. What strategies improve fluorescence quantum yield in covalent triazine frameworks (CTFs) using this compound?

  • Methodological Answer : Aggregation-caused quenching (ACQ) in the monomer is mitigated by dispersing the BTDD unit in a 2D CTF matrix. For example, F-CTF-3 nanosheets exhibited a fluorescence quantum yield 3× higher than the monomer due to reduced π-π stacking . Synthesis under mild conditions (e.g., ionothermal methods at 400°C) preserves conjugation while minimizing defects .

Q. How to resolve contradictions in fluorescence data when integrating this compound into polymeric matrices?

  • Methodological Answer : Discrepancies arise from aggregation-dependent emission vs. framework-induced dispersion. For example:

  • Aggregation : In amorphous polymers, ACQ dominates, reducing emission intensity .
  • Framework dispersion : In COFs/CTFs, rigid structures restrict molecular motion, enhancing radiative decay .
  • Experimental validation : Compare photoluminescence (PL) spectra in solution (monomeric) vs. solid-state (aggregated/framework) .

Q. How does this compound enable stimuli-responsive luminescence in smart materials?

  • Methodological Answer : The benzothiadiazole core exhibits polymorphism-dependent emission. For instance, derivatives like TBT and DBT show mechanochromic luminescence due to reversible conformational changes under pressure . Key steps:

  • Crystal engineering : Grow single crystals under varying solvent conditions (e.g., THF/water mixtures) to isolate polymorphs .
  • External stimuli testing : Apply mechanical grinding or solvent vapor exposure to trigger emission shifts (e.g., TBT: 593 nm → 616 nm) .

Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent aldehyde oxidation .
  • Characterization : Use combined SCXRD and Pair Distribution Function (PDF) analysis for amorphous framework validation .
  • Contradiction resolution : Employ control experiments (e.g., monomer vs. framework PL) to isolate aggregation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.